Aldicarb Demonstrates 1.88× Higher Nematode AChE Inhibition Potency than Oxamyl in Meloidogyne javanica
In vitro inhibition of acetylcholinesterase (AChE) extracted from the plant-parasitic nematode Meloidogyne javanica revealed aldicarb as a significantly more potent inhibitor than oxamyl [1].
| Evidence Dimension | AChE inhibition potency (I50, concentration for 50% inhibition) |
|---|---|
| Target Compound Data | 8 nM (aldicarb) |
| Comparator Or Baseline | 15 nM (oxamyl) |
| Quantified Difference | Aldicarb I50 is 1.88× lower (more potent) than oxamyl; absolute difference of 7 nM |
| Conditions | In vitro Ellman assay on AChE extracted from Meloidogyne javanica; phorate-sulfoxide I50 = 3.8 nM as reference |
Why This Matters
This biochemical potency differential against a key agricultural nematode species provides a mechanistic basis for selecting aldicarb over oxamyl when M. javanica is the primary target pest.
- [1] Abdel-Fattah MS, et al. Acetylcholinesterase in selected plant-parasitic nematodes: Inhibition, kinetic and comparative studies. Pesticide Biochemistry and Physiology. 2007;90:19-27. View Source
